molecular formula C17H19F6NO4 B13709517 3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid

3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid

Cat. No.: B13709517
M. Wt: 415.33 g/mol
InChI Key: UHGNGHQLEGQIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group and a phenyl ring substituted with two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid typically involves multiple steps. One common approach is to start with the preparation of the 3,5-bis(trifluoromethyl)phenyl Grignard reagent from the corresponding bromide precursor . This Grignard reagent is then reacted with an appropriate electrophile to introduce the butyric acid moiety. The Boc protection of the amino group is usually achieved using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Grignard reaction and automated systems for the Boc protection step.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the phenyl ring or the butyric acid moiety.

    Substitution: The trifluoromethyl groups on the phenyl ring can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid is unique due to the combination of the Boc-protected amino group and the trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which are not commonly found in similar compounds.

Properties

Molecular Formula

C17H19F6NO4

Molecular Weight

415.33 g/mol

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C17H19F6NO4/c1-15(2,3)28-14(27)24-12(8-13(25)26)6-9-4-10(16(18,19)20)7-11(5-9)17(21,22)23/h4-5,7,12H,6,8H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

UHGNGHQLEGQIOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)CC(=O)O

Origin of Product

United States

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